molecular formula C6H8BrNS B1287002 5-Bromo-2-isopropylthiazole CAS No. 1086382-46-8

5-Bromo-2-isopropylthiazole

Cat. No.: B1287002
CAS No.: 1086382-46-8
M. Wt: 206.11 g/mol
InChI Key: HQGOGXRYNVVXBY-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropylthiazole is a heterocyclic compound with the molecular formula C6H8BrNS and a molecular weight of 206.11 g/mol . It is characterized by a thiazole ring substituted with a bromine atom at the 5-position and an isopropyl group at the 2-position. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

5-Bromo-2-isopropylthiazole is utilized in several scientific research fields:

Safety and Hazards

5-Bromo-2-isopropylthiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P280, P305, P338, P351 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isopropylthiazole typically involves the bromination of 2-isopropylthiazole. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the thiazole ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents .

Industrial Production Methods

Industrial production of this compound involves large-scale bromination processes, often using continuous flow reactors to maintain consistent reaction conditions and high yields. The process is optimized to minimize by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isopropylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-2-isopropylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, modulating their activity. The isopropyl group can influence the compound’s lipophilicity and overall bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-isopropylthiazole: Similar structure but with different substitution pattern.

    5-Chloro-2-isopropylthiazole: Chlorine atom instead of bromine.

    2-Isopropylthiazole: Lacks the bromine substitution.

Uniqueness

5-Bromo-2-isopropylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom at the 5-position enhances its utility in various synthetic and research applications .

Properties

IUPAC Name

5-bromo-2-propan-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGOGXRYNVVXBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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